molecular formula C17H20N2O5 B2813277 Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 303986-40-5

Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Cat. No.: B2813277
CAS No.: 303986-40-5
M. Wt: 332.356
InChI Key: YTHCITDQSDAHNB-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an imidazolidinyl ring substituted with mesitylmethyl and ethyl acetate groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazolidinyl Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Mesitylmethyl Group: This step often involves alkylation reactions using mesityl chloride or mesityl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The final step involves esterification of the intermediate with ethyl acetate, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized conditions such as temperature control, solvent selection, and catalyst concentration are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl 2-[3-(phenylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
  • Ethyl 2-[3-(benzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Comparison: Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is unique due to the presence of the mesitylmethyl group, which imparts distinct steric and electronic properties compared to phenyl or benzyl derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 2-[2,4,5-trioxo-3-[(2,4,6-trimethylphenyl)methyl]imidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-5-24-14(20)9-19-16(22)15(21)18(17(19)23)8-13-11(3)6-10(2)7-12(13)4/h6-7H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHCITDQSDAHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321648
Record name ethyl 2-[2,4,5-trioxo-3-[(2,4,6-trimethylphenyl)methyl]imidazolidin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303986-40-5
Record name ethyl 2-[2,4,5-trioxo-3-[(2,4,6-trimethylphenyl)methyl]imidazolidin-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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